3,3'-Iminobispropanamide
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Overview
Description
3,3’-Iminobispropanamide is an organic compound with the molecular formula C6H13N3O2. It is a derivative of propanamide and contains an imino group linking two propanamide units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Iminobispropanamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3’-Iminobispropanamide .
Industrial Production Methods
The industrial production of 3,3’-Iminobispropanamide typically involves a fixed-bed reactor and a molecular sieve catalyst. The reaction between acrylonitrile and ammonia is carried out under controlled conditions, followed by catalytic hydrogenation. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3’-Iminobispropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Iminobispropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: 3,3’-Iminobispropanamide is used in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 3,3’-Iminobispropanamide involves its interaction with molecular targets such as enzymes and receptors. The imino group in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Iminobis(N,N-dimethylpropylamine): This compound has similar structural features but contains dimethyl groups on the nitrogen atoms.
N,N’-Dimethyl-1,3-propanediamine: Another similar compound with methyl groups on the nitrogen atoms.
N,N’-Diisopropyl-1,3-propanediamine: Contains isopropyl groups on the nitrogen atoms
Uniqueness
3,3’-Iminobispropanamide is unique due to its imino linkage between two propanamide units, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-[(3-amino-3-oxopropyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-5(10)1-3-9-4-2-6(8)11/h9H,1-4H2,(H2,7,10)(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPZICITUBAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44994-32-3 |
Source
|
Record name | 3,3'-Iminobispropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044994323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-IMINOBISPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3G092NPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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